molecular formula C11H15N B3279297 N-(a-Methylbenzylidene)isopropylamine CAS No. 6907-73-9

N-(a-Methylbenzylidene)isopropylamine

Cat. No.: B3279297
CAS No.: 6907-73-9
M. Wt: 161.24 g/mol
InChI Key: AOXHWCPOATWTDN-UHFFFAOYSA-N
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Description

N-(a-Methylbenzylidene)isopropylamine is an organic compound with the molecular formula C11H15N. It is a Schiff base, which is a class of compounds characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(a-Methylbenzylidene)isopropylamine can be synthesized through the condensation reaction between acetophenone and isopropylamine. The reaction typically involves mixing equimolar amounts of acetophenone and isopropylamine in the presence of a catalytic amount of acid, such as hydrochloric acid, to facilitate the formation of the Schiff base. The reaction is usually carried out at room temperature and the product is purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. Additionally, the implementation of solvent recovery systems can enhance the sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

N-(a-Methylbenzylidene)isopropylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the Schiff base can yield secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used under anhydrous conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-(a-Methylbenzylidene)isopropylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(a-Methylbenzylidene)isopropylamine involves its ability to form stable complexes with various substrates. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylideneaniline: Another Schiff base with similar reactivity but different substituents.

    N-(a-Methylbenzylidene)ethylamine: Similar structure but with an ethyl group instead of an isopropyl group.

    N-(a-Methylbenzylidene)methylamine: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

N-(a-Methylbenzylidene)isopropylamine is unique due to its specific substituents, which influence its reactivity and stability. The presence of the isopropyl group can affect the steric and electronic properties of the compound, making it distinct from other Schiff bases.

Properties

IUPAC Name

1-phenyl-N-propan-2-ylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXHWCPOATWTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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